2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid
Overview
Description
2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a 3,4-dichlorophenyl group and a dimethyl group, along with an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of this compound is cyclooxygenase (COX) . Cyclooxygenase is an enzyme responsible for the production of prostaglandins (PGs) , which play a key role in inflammation and pain signaling .
Mode of Action
The compound acts by inhibiting the activity of cyclooxygenase . This inhibition prevents the conversion of arachidonic acid to prostaglandins . As a result, the production of prostaglandins, which are the main factors causing pain, fever, and inflammation, is reduced .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting cyclooxygenase, it disrupts the conversion of arachidonic acid into prostaglandins . This leads to a decrease in prostaglandin levels, thereby reducing inflammation and pain.
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted via the kidneys
Result of Action
The inhibition of prostaglandin production results in a significant reduction in inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by these symptoms.
Biochemical Analysis
Biochemical Properties
It is known that this compound is used in the parallel solid phase synthesis of tetra substituted diethylenetriamines via selective amide alkylation and exhaustive reduction of N-acylated dipeptides .
Cellular Effects
Similar compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Molecular Mechanism
It is known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Temporal Effects in Laboratory Settings
It is known that similar compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
Similar compounds have been shown to have significant effects in animal models .
Metabolic Pathways
Similar compounds are known to be involved in various metabolic pathways .
Transport and Distribution
Similar compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Similar compounds are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Acetylation: The final step involves the acetylation of the pyrazole derivative with acetic anhydride or acetyl chloride to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylacetic acid: Another compound with a similar structure but different substitution pattern.
3,5-Dichlorophenylacetic acid: Similar in structure but with different chlorine substitution positions.
Phenylacetic acid derivatives: A broader class of compounds with varying substituents on the phenyl ring.
Uniqueness
2-[1-(3,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid is unique due to the specific combination of the pyrazole ring, 3,4-dichlorophenyl group, and acetic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[1-(3,4-dichlorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-10(6-13(18)19)8(2)17(16-7)9-3-4-11(14)12(15)5-9/h3-5H,6H2,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBAIKNVFZPFAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=C(C=C2)Cl)Cl)C)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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